molecular formula C5H8N2S B3003288 (3-Methylisothiazol-5-yl)methanamine CAS No. 40064-67-3

(3-Methylisothiazol-5-yl)methanamine

Cat. No. B3003288
CAS RN: 40064-67-3
M. Wt: 128.19
InChI Key: DURCPGVQMXNQJC-UHFFFAOYSA-N
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Description

The compound "(3-Methylisothiazol-5-yl)methanamine" has been the subject of various studies, focusing on its synthesis, molecular structure, and potential applications. While the provided papers do not directly discuss this compound, they do explore similar structures and synthetic methods that could be relevant to the synthesis and analysis of "(3-Methylisothiazol-5-yl)methanamine".

Synthesis Analysis

The synthesis of related compounds involves innovative approaches that could be applicable to "(3-Methylisothiazol-5-yl)methanamine". For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones was achieved through a nitro-nitrite rearrangement using vinylogous nitroaldol adducts under mild conditions . Similarly, a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which could offer insights into the synthesis of bicyclic structures related to "(3-Methylisothiazol-5-yl)methanamine" .

Molecular Structure Analysis

The molecular structure of compounds similar to "(3-Methylisothiazol-5-yl)methanamine" has been characterized using various spectroscopic techniques. For example, the crystal structure of a pyrazolyl-triazolyl methanone compound was determined using X-ray diffraction, which could provide a basis for understanding the structural aspects of "(3-Methylisothiazol-5-yl)methanamine" . Additionally, the use of 1H NMR, MS, and IR spectra data has been instrumental in characterizing these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential transformations. The polyphosphoric acid condensation route used to synthesize oxadiazolyl methanamines could be explored for the synthesis of "(3-Methylisothiazol-5-yl)methanamine", considering the similarities in the functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were predicted using software such as Molinspiration and MolSoft, as well as ALOGPS 2.1 for lipophilicity and solubility parameters . These predictive tools could be used to estimate the properties of "(3-Methylisothiazol-5-yl)methanamine", aiding in the understanding of its drug-likeness and potential as a pharmaceutical agent.

Scientific Research Applications

Antimicrobial Activities

A study focused on the synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Characterization

Research on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using p-Toluic hydrazide and glycine, revealed a high yielding process. The compound was characterized using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).

Transfer Hydrogenation Reactions

A study presented the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in N-heterocyclic ruthenium(II) complexes for efficient transfer hydrogenation reactions, achieving up to 99% conversion (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Biased Agonists in Antidepressant Activity

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity, selectivity, and robust antidepressant-like activity in vivo (Sniecikowska et al., 2019).

Synthesis of Novel Oxadiazole Derivatives

Research involving the synthesis of novel oxadiazole derivatives from Benzimidazole resulted in a series of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine. These compounds were characterized by IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).

properties

IUPAC Name

(3-methyl-1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURCPGVQMXNQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylisothiazol-5-yl)methanamine

CAS RN

40064-67-3
Record name (3-methyl-1,2-thiazol-5-yl)methanamine
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